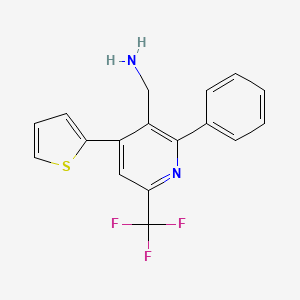
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: The phenyl, thienyl, and trifluoromethyl groups can be introduced through various substitution reactions.
Aminomethylation: The aminomethyl group can be added using reagents like formaldehyde and ammonia under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(2-thienyl)pyridine: Lacks the aminomethyl and trifluoromethyl groups.
3-Aminomethyl-2-phenylpyridine: Lacks the thienyl and trifluoromethyl groups.
4-(2-Thienyl)-6-(trifluoromethyl)pyridine: Lacks the aminomethyl and phenyl groups.
Uniqueness
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which can impart distinct chemical properties and biological activities. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
Molecular Formula |
C17H13F3N2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[2-phenyl-4-thiophen-2-yl-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)15-9-12(14-7-4-8-23-14)13(10-21)16(22-15)11-5-2-1-3-6-11/h1-9H,10,21H2 |
InChI Key |
IMHIAFDMQSOJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CS3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)
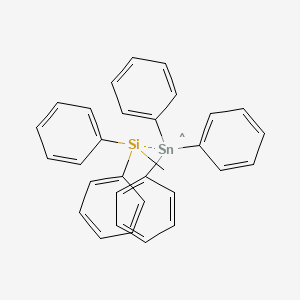


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)
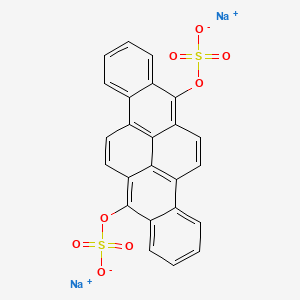
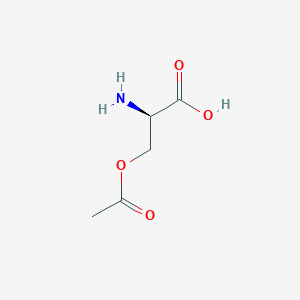
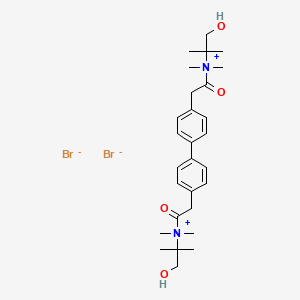
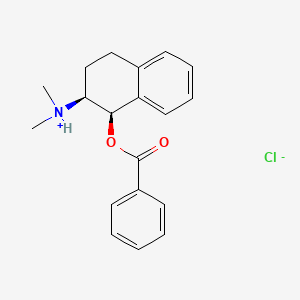
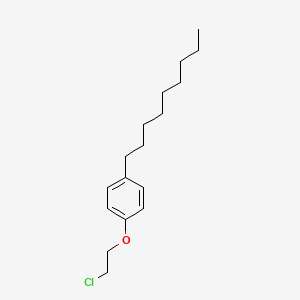
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

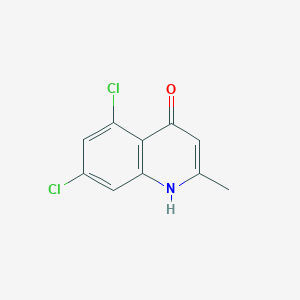
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
